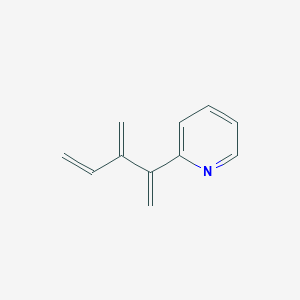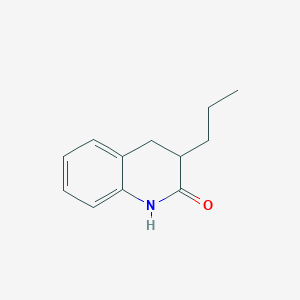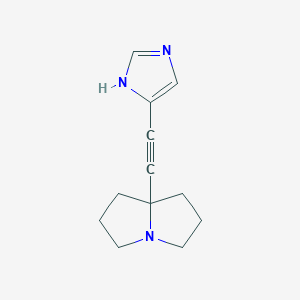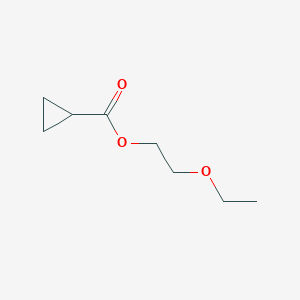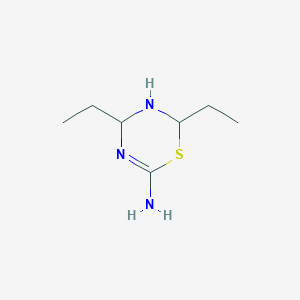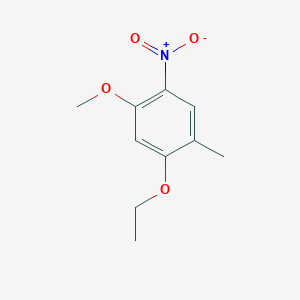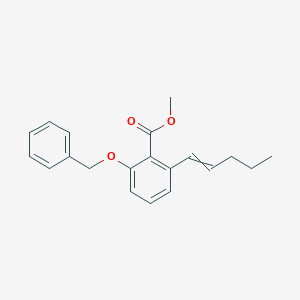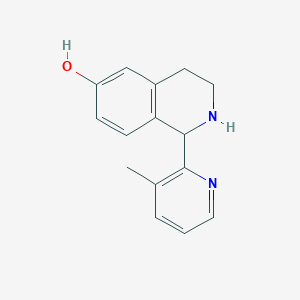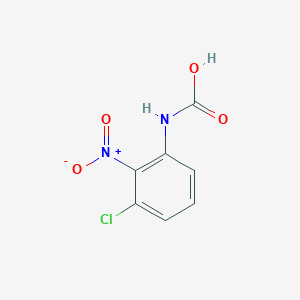![molecular formula C51H40 B12589796 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene CAS No. 643767-53-7](/img/structure/B12589796.png)
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene is a complex organic compound characterized by its multiple phenyl groups attached to a benzene ring. This compound is notable for its unique structure, which imparts specific chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzene rings are alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various phenyl alcohols or hydrocarbons.
科学的研究の応用
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene involves its interaction with specific molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function. Additionally, it may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
1,3,5-Triphenylbenzene: A simpler analog with three phenyl groups attached to a benzene ring.
1,2,4-Triphenylbenzene: Another analog with a different arrangement of phenyl groups.
2,3,5-Triphenyltetrazolium chloride: A compound with similar phenyl groups but different core structure.
Uniqueness
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene is unique due to its highly substituted benzene ring, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
643767-53-7 |
|---|---|
分子式 |
C51H40 |
分子量 |
652.9 g/mol |
IUPAC名 |
1,2,3-triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C51H40/c1-51(2,43-33-45(37-21-9-3-10-22-37)49(41-29-17-7-18-30-41)46(34-43)38-23-11-4-12-24-38)44-35-47(39-25-13-5-14-26-39)50(42-31-19-8-20-32-42)48(36-44)40-27-15-6-16-28-40/h3-36H,1-2H3 |
InChIキー |
PIKRKLDAFGCPRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


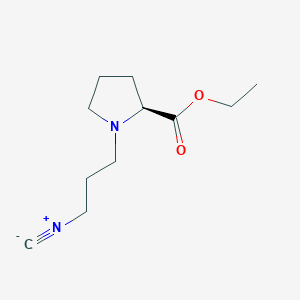
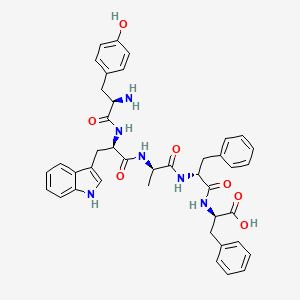
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
